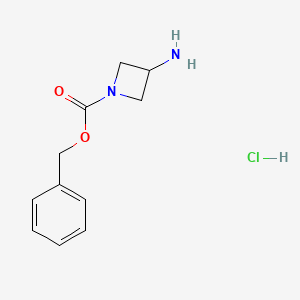

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

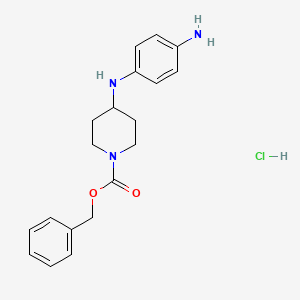

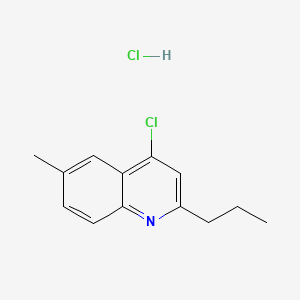

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has a molecular formula of C11H15ClN2O2 .

Molecular Structure Analysis

The molecular structure of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is characterized by a benzyl group attached to an azetidine ring, which is a four-membered cyclic amine. The azetidine ring is substituted at the 1-position with a carboxylate group and at the 3-position with an amino group .Physical And Chemical Properties Analysis

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride has a density of 1.2±0.1 g/cm³. It has a boiling point of 336.0±42.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.9±3.0 kJ/mol. Its flash point is 157.0±27.9 °C .Scientific Research Applications

Drug Discovery

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is used in the field of drug discovery. Azetidines, the core structure of this compound, are important in medicinal chemistry . They offer unique reactivity due to their ring strain, which can be triggered under appropriate reaction conditions . This makes them valuable in the development of new drugs .

Organic Synthesis

This compound is also used in organic synthesis. The reactivity of azetidines, driven by a considerable ring strain, allows for a wide range of reactions . This makes Benzyl 3-aminoazetidine-1-carboxylate hydrochloride a versatile tool in the synthesis of complex organic molecules .

Chemical Building Blocks

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is considered a chemical building block . It can be used in the synthesis of other chemical compounds, contributing to advancements in various fields of scientific research .

Polymerization

Azetidines, like the one in this compound, have been used as motifs in polymerization . Their unique reactivity and stability make them suitable for creating polymers with specific properties .

Chiral Templates

Azetidines have been used as chiral templates in recent research . This involves using the azetidine ring to induce chirality in other parts of a molecule, which can be useful in the synthesis of chiral drugs .

Strain-Driven Reactions

The strain in the azetidine ring of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride can be used to drive certain chemical reactions . This strain-driven character can be harnessed to create new synthetic methodologies .

Mechanism of Action

The mechanism of action of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is not explicitly mentioned in the sources I found. Its potential therapeutic and industrial applications suggest that it may interact with biological systems or chemical processes in specific ways.

Safety and Hazards

While specific safety and hazard information for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is not available in the sources I found, general safety measures for handling chemical substances should be followed. This includes avoiding contact with skin and eyes, using appropriate personal protective equipment, and ensuring good ventilation in the working area .

properties

IUPAC Name |

benzyl 3-aminoazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMHHJPWIBFPJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662455 |

Source

|

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride | |

CAS RN |

1203295-44-6 |

Source

|

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)